3-(2-Cyclohexyl-benzoimidazol-1-yl)-propionic acid
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Overview
Description
3-(2-Cyclohexyl-benzoimidazol-1-yl)-propionic acid: is a chemical compound with the molecular formula C16H20N2O2 . It is characterized by the presence of a benzimidazole ring substituted with a cyclohexyl group and a propionic acid moiety. This compound is primarily used in scientific research and industrial applications .
Scientific Research Applications
3-(2-Cyclohexyl-benzoimidazol-1-yl)-propionic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Cyclohexyl-benzoimidazol-1-yl)-propionic acid typically involves the following steps:
Formation of Benzimidazole Ring: The benzimidazole ring is synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Cyclohexyl Substitution: The cyclohexyl group is introduced via a substitution reaction, often using cyclohexyl halides in the presence of a base.
Propionic Acid Addition: The final step involves the addition of a propionic acid group to the benzimidazole ring, which can be achieved through esterification followed by hydrolysis.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing similar synthetic routes as described above. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial for maximizing yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(2-Cyclohexyl-benzoimidazol-1-yl)-propionic acid can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzimidazole derivatives.
Mechanism of Action
The mechanism of action of 3-(2-Cyclohexyl-benzoimidazol-1-yl)-propionic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
- 3-(2-Phenyl-benzoimidazol-1-yl)-propionic acid
- 3-(2-Methyl-benzoimidazol-1-yl)-propionic acid
- 3-(2-Ethyl-benzoimidazol-1-yl)-propionic acid
Comparison:
- 3-(2-Cyclohexyl-benzoimidazol-1-yl)-propionic acid is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties compared to phenyl, methyl, or ethyl substitutions.
- The cyclohexyl group can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for specific applications .
Properties
IUPAC Name |
3-(2-cyclohexylbenzimidazol-1-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c19-15(20)10-11-18-14-9-5-4-8-13(14)17-16(18)12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,10-11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVPNSMMTGHJBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC3=CC=CC=C3N2CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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